3,4-Dichlorobenzyl bromide

Analytical Chemistry Quality Control Procurement Specification

3,4-Dichlorobenzyl bromide (C₇H₅BrCl₂, MW 239.92) is a specialized benzyl halide characterized by a 1,2-dichloro-substituted phenyl ring bearing a bromomethyl group. It serves primarily as an electrophilic alkylating agent in the synthesis of more complex molecules, leveraging the enhanced leaving-group ability of the benzylic bromide.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 18880-04-1
Cat. No. B091718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzyl bromide
CAS18880-04-1
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Cl)Cl
InChIInChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
InChIKeyXLWSBDFQAJXCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzyl bromide (CAS 18880-04-1): A Multi-Purpose Benzyl Halide Building Block for Pharmaceutical and Agrochemical Synthesis


3,4-Dichlorobenzyl bromide (C₇H₅BrCl₂, MW 239.92) is a specialized benzyl halide characterized by a 1,2-dichloro-substituted phenyl ring bearing a bromomethyl group . It serves primarily as an electrophilic alkylating agent in the synthesis of more complex molecules, leveraging the enhanced leaving-group ability of the benzylic bromide . Its core value proposition lies in its ability to introduce a specific 3,4-dichlorobenzyl pharmacophore, which is a recurring motif in various patent applications for bioactive compounds [1].

Why Substituting 3,4-Dichlorobenzyl bromide with its Chloride Analog or Other Isomers Introduces Uncontrolled Risks


A procurement decision cannot be based on a simple 'benzyl halide' classification. Substituting 3,4-dichlorobenzyl bromide with its chloride analog (CAS 102-47-6) or a regioisomer like 2,6-dichlorobenzyl bromide introduces uncontrolled variability in both physical properties and reaction outcomes. Key differentiators, such as significant changes in density (1.650 g/mL for the 3,4-dichloro vs. 1.411 g/mL for the 2,6-isomer) and the fundamental difference in leaving-group reactivity and photolytic pathways between bromides and chlorides [1], can directly impact synthetic yields, purification requirements, and the performance of the final pharmaceutical or agrochemical product as defined in patent specifications [2].

3,4-Dichlorobenzyl bromide (18880-04-1) Selection Guide: Quantified Performance Differences vs. Key Comparators


Density and Refractive Index: Verifiable Physical Benchmarks for Purity and Identity

The physical properties of 3,4-dichlorobenzyl bromide provide a quantifiable and verifiable basis for identity and purity assessment, differentiating it from closely related isomers. Direct vendor specifications show a density of 1.650 g/mL at 25 °C and a refractive index (n20/D) of 1.607. These values are significantly different from its regioisomer, 2,6-dichlorobenzyl bromide (density 1.411 g/mL at 25 °C, n20/D 1.445), and its chloro-analog, 3,4-dichlorobenzyl chloride (density 1.675 g/mL at 25 °C, n20/D 1.577) .

Analytical Chemistry Quality Control Procurement Specification

Reaction Yield in a Key Alkylation Step: A Benchmark for Synthetic Reliability

In a published synthetic route to a complex drug intermediate, the alkylation of a sterically hindered amide enolate with 3,4-dichlorobenzyl bromide proceeded with a reported yield range of 75%–86% [1]. This provides a quantifiable benchmark for synthetic performance in a demanding reaction, illustrating the compound's reliable electrophilicity in a context where alternative benzyl halides might exhibit significantly different reactivity profiles.

Synthetic Chemistry Process Optimization Reaction Yield

Divergent Photolytic Reactivity: The Halogen-Dependent Competition Between Ionic and Radical Pathways

While not specific to the 3,4-dichloro substitution pattern, fundamental studies on benzyl halides demonstrate a critical and quantifiable difference in photolytic behavior between bromides and chlorides. Electron transfer within the radical pair cage is more rapid for bromides than for chlorides [1]. This difference, which is opposite to predictions based solely on electronegativity, dictates whether the reaction proceeds through an ionic or radical pathway, ultimately impacting product distribution and yield.

Photochemistry Reaction Mechanism Kinetics

C–Br Bond Dissociation Energy (BDE): A Foundation for Predicting Reactivity and Stability

The reactivity of benzyl bromides is fundamentally tied to the strength of the benzylic carbon-bromine bond. Classic 'toluene-carrier' technique studies have quantified the C–Br bond dissociation energies for a series of substituted benzyl bromides [1]. While a specific value for the 3,4-dichloro derivative is not reported in this work, the study establishes the framework for understanding how substituent effects (e.g., p-chloro, m-nitro) modulate BDE relative to the parent benzyl bromide. This body of knowledge provides a critical, though class-level, understanding of the compound's thermal stability and homolytic reactivity.

Physical Organic Chemistry Thermodynamics Reactivity Prediction

CB1 Receptor Selectivity of Derived Amides: Evidence of a Non-Trivial Pharmacophore

In a study on cannabinoid receptor ligands, N-(3,4-dichlorobenzyl)amide derivatives (compounds 27 and 40) exhibited a specific pharmacological profile: relatively low affinity for both CB1 and CB2 receptors (Ki values in the nanomolar range but on the higher end of the assay's spectrum), but with high selectivity towards the CB1 receptor [1]. This contrasts with other analogs in the same study that showed higher affinity for CB2.

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Validated Application Scenarios for Procuring 3,4-Dichlorobenzyl bromide (CAS 18880-04-1)


Synthesis of Aldose Reductase Inhibitors for Diabetic Complications

Patent literature explicitly describes the use of the 3,4-dichlorobenzyl group as a key structural component in heterocyclic derivatives designed to inhibit aldose reductase [1]. Procurement of this specific benzyl bromide is therefore essential for replicating or advancing this patented work, as alternative substitution patterns would yield different, and likely inactive, compounds.

Alkylation of Hindered Amide Enolates in Complex Molecule Construction

The compound has demonstrated reliable performance in the alkylation of a sterically hindered enolate, achieving a 75-86% yield [2]. This validated synthetic utility makes it a predictable choice for process chemists needing to install a 3,4-dichlorobenzyl group in similarly challenging nucleophilic substitution reactions.

Development of Sigma or Cannabinoid Receptor Ligands with Specific Selectivity

Incorporating the 3,4-dichlorobenzyl moiety can influence the receptor subtype selectivity of a ligand. Studies show that N-(3,4-dichlorobenzyl)amides display a distinct preference for the CB1 receptor over CB2 [3]. This makes the compound a strategic reagent for medicinal chemists aiming to fine-tune the pharmacological profile of new drug candidates targeting these receptor families.

Synthesis of Quaternary Ammonium Biocides and Surfactants

Early patents describe the reaction of 3,4-dichlorobenzyl bromide with long-chain tertiary amines to produce quaternary ammonium salts with antimicrobial properties [4]. This specific application leverages the enhanced electrophilicity of the benzylic bromide for the quaternization step, a reaction that would proceed with different kinetics and yields if the chloride analog were used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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